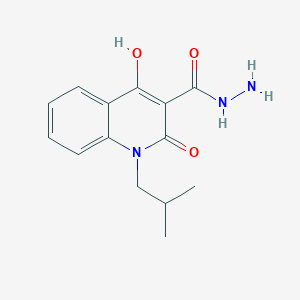
4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. Quinoline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylpropylamine and 4-hydroxyquinoline-2-one.
Condensation Reaction: The 2-methylpropylamine is reacted with 4-hydroxyquinoline-2-one under acidic conditions to form the intermediate 4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Solvent recovery and recycling are also implemented to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results as a potential antibiotic agent .
Medicine
In medicinal chemistry, the compound is explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Industry
Industrially, the compound is used in the development of dyes and pigments due to its stable chromophore. It is also investigated for its potential use in electronic materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it inhibits key enzymes involved in cell division, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinoline-2-one: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-Methylpropylamine: Another precursor, used in various organic syntheses.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Uniqueness
4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide stands out due to its combined hydrazide and quinoline functionalities, which confer unique biological and chemical properties. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and drug development .
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)7-17-10-6-4-3-5-9(10)12(18)11(14(17)20)13(19)16-15/h3-6,8,18H,7,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOCHCHSTSMXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[3-acetyl-4-(4-methylpiperidin-1-yl)phenyl]carbamate](/img/structure/B8034972.png)
![3-Chlorobenzo[f]quinoline-2-carboxylic acid](/img/structure/B8034975.png)
![3-oxo-4H-benzo[f]quinoline-2-carboxylic acid](/img/structure/B8034986.png)

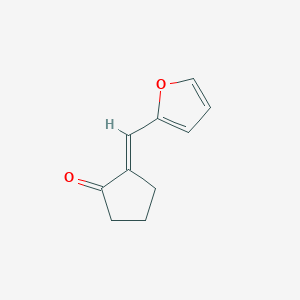


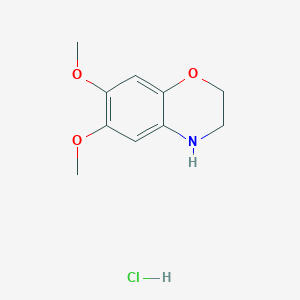
![3-[2-(Diethylamino)ethoxy]phenol;hydrochloride](/img/structure/B8035026.png)
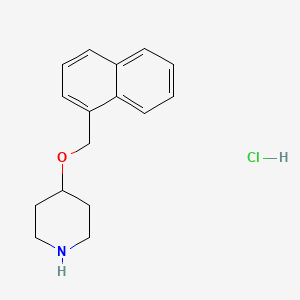
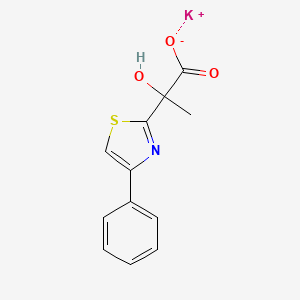

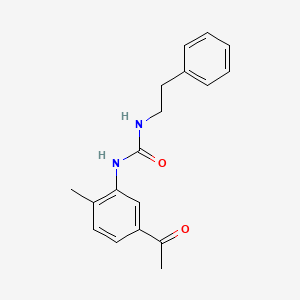
![1-(3-Chlorophenyl)-3-[2-(methylamino)ethyl]imidazolidin-2-one;hydrochloride](/img/structure/B8035048.png)
